

P2Y1 Receptor Expression in Neuronal Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y1 receptor, a G-protein coupled receptor activated by adenosine diphosphate (ADP), is a critical player in purinergic signaling within the nervous system. Its widespread expression in both the central and peripheral nervous systems implicates it in a vast array of physiological and pathological processes, including neurotransmission, neuroinflammation, and neuronal development and degeneration.[1] This technical guide provides a comprehensive overview of P2Y1 receptor expression in neuronal tissues, detailing its localization, signaling pathways, and the experimental methodologies used for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience research and the development of novel therapeutics targeting the P2Y1 receptor.

Data Presentation: P2Y1 Receptor Expression

The following tables summarize the expression of the P2Y1 receptor across various neuronal tissues and cell types. While quantitative data on absolute protein concentration or mRNA copy number is not consistently available in the literature, this compilation provides a qualitative and semi-quantitative overview based on immunohistochemical and in situ hybridization studies.

Table 1: P2Y1 Receptor Expression in the Central Nervous System (CNS)



Brain Region	Cell Type(s) Expressing P2Y1	Expression Level (Qualitative)	References
Cerebral Cortex	Neurons (deep layers), Astrocytes	Intense in deep layer neurons	[2][3]
Hippocampus	Neurons (ischemic- sensitive areas), Astrocytes	Intense in specific neuronal populations	[2]
Cerebellum	Purkinje cells, Neurons	Intense in Purkinje cells	[2][3]
Corpus Callosum	Glial cells	Present	[2]
Habenula	Neurons	Present	[2]
Caudate Nucleus	Neurons	Present	[3]
Putamen	Neurons	Present	[3]
Globus Pallidus	Neurons	Present	[3]
Subthalamic Nucleus	Neurons	Present	[3]
Red Nucleus	Neurons	Present	[3]
Midbrain	Neurons	Present	[3]
Optic Nerve	Oligodendrocytes, Astrocytes	Present	[2]

Table 2: P2Y1 Receptor Expression in the Peripheral Nervous System (PNS)

Tissue	Cell Type(s) Expressing P2Y1	Expression Level (Qualitative)	References
Dorsal Root Ganglia	Large-fiber sensory neurons	Concentrated in large- fiber neurons	[4]

Table 3: Subcellular Localization of P2Y1 Receptor in Neurons



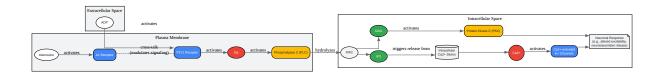
Location	Description	References
Presynaptic	P2Y1 receptors are found on presynaptic terminals where they can modulate the release of neurotransmitters.[5]	[5]
Postsynaptic	Postsynaptic localization of P2Y1 receptors allows them to influence neuronal excitability and synaptic plasticity.[5]	[5]
Non-synaptic	P2Y1 receptors are also expressed on the soma and dendrites of neurons, suggesting a role in modulating overall neuronal function.[5]	[5]

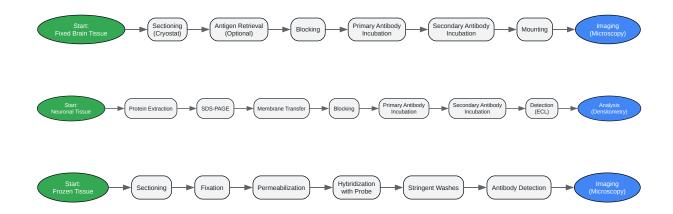
P2Y1 Receptor Signaling Pathways

The P2Y1 receptor primarily signals through the Gq alpha subunit of heterotrimeric G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This canonical pathway can lead to various downstream effects, including the modulation of ion channel activity, such as the activation of calcium-activated potassium channels.[6][7][8]

Furthermore, evidence suggests cross-talk between P2Y1 and adenosine A1 receptors in the hippocampus.[9][10] This interaction can modulate the respective signaling pathways and have significant implications for synaptic transmission.







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- To cite this document: BenchChem. [P2Y1 Receptor Expression in Neuronal Tissues: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572047#p2y1-receptor-expression-in-neuronal-tissues]

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